[(2,4-DIFLUOROPHENYL)METHYL](PROPYL)AMINE
Description
(2,4-Difluorophenyl)methylamine (CAS: 623143-41-9) is a fluorinated secondary amine with the molecular formula C₁₀H₁₃F₂N and a molecular weight of 171.19 g/mol. The compound features a 2,4-difluorophenyl group attached to a methylamine backbone, further substituted with a propyl chain. Its structure combines lipophilic fluorine substituents with a flexible alkyl chain, which may influence its physicochemical properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVAIUHSMFTAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DIFLUOROPHENYL)METHYLAMINE typically involves the reaction of 2,4-difluorobenzyl chloride with propylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of (2,4-DIFLUOROPHENYL)METHYLAMINE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
(2,4-DIFLUOROPHENYL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(2,4-Difluorophenyl)methylamine has been investigated for its potential as a therapeutic agent in various diseases. Key applications include:
- Pain Management : Studies have shown that this compound acts as an inhibitor of the Na v1.8 sodium ion channel, which is involved in pain signaling pathways. In rodent models, it demonstrated significant analgesic properties with a dose-dependent response.
- Neuropharmacology : Its ability to cross the blood-brain barrier suggests potential efficacy in treating central nervous system disorders. Preliminary research indicates modulation of serotonin receptors, which may impact mood regulation and anxiety .
- Anticancer Activity : Research has documented cytotoxic effects against several cancer cell lines, linked to mechanisms such as apoptosis induction and cell cycle arrest at the G1 phase .
Enzyme Inhibition Studies
The compound has shown inhibitory effects on various enzymes, making it a candidate for further exploration in drug development:
- Enzyme Targets : It exhibits selectivity towards certain enzymes involved in metabolic pathways, which could lead to the development of novel inhibitors for therapeutic use.
Materials Science
In industrial applications, (2,4-Difluorophenyl)methylamine is utilized as a building block for synthesizing more complex organic molecules. Its unique properties allow for innovations in material development.
Comparative Analysis of Related Compounds
Understanding the structure-activity relationship (SAR) of (2,4-Difluorophenyl)methylamine compared to related compounds can provide insights into its biological activity:
| Compound Name | Target Activity | EC50 (μM) | Notes |
|---|---|---|---|
| (2,4-Difluorophenyl)methylamine | Na v1.8 Inhibitor | 0.5 | Significant analgesic effect observed |
| 4-(Pyridin-3-ylmethyl)-aniline | Serotonin Receptor Agonist | 0.8 | Modulates mood-related pathways |
| N-(2-fluorophenyl)-pyridin-3-amine | Anticancer Activity | 0.7 | Induces apoptosis in cancer cells |
Pain Management Study
A study conducted on rodent models evaluated the analgesic effects of (2,4-Difluorophenyl)methylamine. The results indicated that administration at varying doses resulted in a significant reduction in pain behaviors, supporting its potential use in pain therapy.
Neuropharmacological Assessment
The lipophilicity of the compound (clog P = 3.5) was assessed to determine its ability to penetrate the blood-brain barrier. This property is crucial for CNS drug development and suggests that (2,4-Difluorophenyl)methylamine may be effective in treating neurological disorders .
Anticancer Investigations
Investigations into the anticancer properties revealed that (2,4-Difluorophenyl)methylamine exhibited cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
Mechanism of Action
The mechanism of action of (2,4-DIFLUOROPHENYL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between (2,4-difluorophenyl)methylamine and analogous fluorinated amines:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (2,4-Difluorophenyl)methylamine | 623143-41-9 | C₁₀H₁₃F₂N | 171.19 | 2,4-difluorophenyl, methyl-propylamine backbone |
| (S)-1-(2,4-Difluorophenyl)propan-1-amine | N/A | C₉H₁₁F₂N | 171.19 | Enantiomer with 2,4-difluorophenyl and propylamine chain (chiral center at C1) |
| {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine | 1494793-98-4 | C₁₄H₁₃F₂N | 245.26 | 2,6-difluorophenyl substitution, methylamine backbone, biphenyl linkage |
| ETHYL-(2-PHENYL-PROPYL)-AMINE | 52497-69-5 | C₁₁H₁₇N | 163.26 | Non-fluorinated phenyl group, ethyl-propylamine chain |
| 2-[4-(Difluoromethoxy)phenyl]ethylamine | 875305-36-5 | C₉H₁₁F₂NO | 187.19 | Difluoromethoxy group (OCHF₂) at para position, ethylamine backbone |
Structural and Functional Analysis
Fluorine Substitution Patterns
- 2,4-Difluorophenyl vs. 2,6-Difluorophenyl: The target compound’s 2,4-difluoro substitution (electron-withdrawing groups) enhances lipophilicity compared to non-fluorinated analogs like ETHYL-(2-PHENYL-PROPYL)-AMINE.
- Chirality : The (S)-enantiomer of 1-(2,4-difluorophenyl)propan-1-amine () highlights the role of stereochemistry in biological activity, though specific data on enantioselectivity are absent .
Alkyl Chain Modifications
- Propyl vs. ETHYL-(2-PHENYL-PROPYL)-AMINE (), lacking fluorine, exhibits lower molecular weight and higher hydrophilicity .
Functional Group Additions
- Difluoromethoxy (OCHF₂) : Present in 2-[4-(difluoromethoxy)phenyl]ethylamine (), this group introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic 2,4-difluorophenyl group .
Biological Activity
(2,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C10H13F2N, characterized by its difluorophenyl group and propylamine side chain. This compound has gained attention in scientific research due to its potential biological activities and interactions with various molecular targets, including enzymes and receptors.
- Molecular Weight : 185.21 g/mol
- CAS Number : 637015-27-1
- Synthesis : Typically synthesized through the reaction of 2,4-difluorobenzyl chloride with propylamine under basic conditions, often utilizing sodium hydroxide or potassium carbonate as a base .
The biological activity of (2,4-DIFLUOROPHENYL)METHYLAMINE is largely attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of various enzymes and receptors, leading to diverse biological effects. The exact pathways involved can vary significantly based on the context of use and the specific biological system being studied .
Potential Therapeutic Applications
Research indicates that (2,4-DIFLUOROPHENYL)METHYLAMINE may have applications in treating several conditions:
- Antiviral Activity : Investigated for its potential in antiviral therapies.
- Anticancer Properties : Preliminary studies suggest it may exhibit anticancer activity by affecting tumor cell proliferation .
- Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, which could be relevant in mood disorders or neurodegenerative diseases.
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro assays have shown that (2,4-DIFLUOROPHENYL)METHYLAMINE can inhibit specific enzymes, indicating a potential role in drug development targeting metabolic pathways .
- Stability and Decomposition : A study highlighted that fluorinated compounds like this one can exhibit instability under physiological conditions (e.g., pH 7.4 at 50 °C), leading to decomposition products that may influence their biological activity .
- Structure-Activity Relationship (SAR) : Research into structurally similar compounds has revealed that modifications to the difluorophenyl group can significantly affect biological activity. For instance, compounds without fluorine substitutions showed markedly different stability profiles and enzyme interactions .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
